molecular formula C12H19NO2 B560033 ミロガバリン CAS No. 1138245-13-2

ミロガバリン

カタログ番号: B560033
CAS番号: 1138245-13-2
分子量: 209.28 g/mol
InChIキー: FTBQORVNHOIASH-CKYFFXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Introduction to Mirogabalin

Mirogabalin, a novel compound developed by Daiichi Sankyo Co., Ltd., is a preferentially selective ligand for the α2δ-1 subunit of voltage-sensitive calcium channels. It is primarily being investigated for its efficacy in treating various neuropathic pain conditions, including diabetic peripheral neuropathic pain and postherpetic neuralgia. The compound aims to provide improved analgesic effects with a favorable safety profile compared to existing treatments like pregabalin.

Neuropathic Pain Management

Diabetic Peripheral Neuropathic Pain (DPNP)
Mirogabalin has shown significant efficacy in managing DPNP. In a phase II clinical trial, patients receiving mirogabalin demonstrated substantial improvements in average daily pain scores compared to placebo. The study indicated that doses of 15 mg, 20 mg, and 30 mg per day resulted in statistically significant reductions in pain scores at week 14, with responder rates indicating higher efficacy than placebo .

Postherpetic Neuralgia (PHN)
In phase III studies, mirogabalin was effective in alleviating pain associated with PHN. The results showed a dose-dependent response, where higher doses led to greater reductions in pain scores. Safety profiles were favorable, with most adverse events being mild and no serious drug reactions reported .

Fibromyalgia Treatment

Mirogabalin has been evaluated for its potential use in fibromyalgia, a condition characterized by widespread pain and fatigue. Preliminary studies suggest that mirogabalin may help reduce pain intensity and improve sleep quality among fibromyalgia patients. The compound’s action on the α2δ-1 subunit is thought to contribute to its analgesic properties, helping manage both sensory and affective dimensions of pain .

Central Neuropathic Pain

Recent research has explored the use of mirogabalin for central neuropathic pain resulting from conditions such as spinal cord injury. A study demonstrated that mirogabalin significantly improved pain scores in this patient population, highlighting its versatility beyond peripheral neuropathic pain applications .

Efficacy and Safety Studies

Study NameConditionDesignKey Findings
REDUCER TrialDiabetic Peripheral NeuropathyPhase III, double-blindStatistically significant reduction in average daily pain scores; well tolerated .
NEUCOURSE TrialPostherpetic NeuralgiaPhase III, double-blindEffective pain relief with favorable safety profile; dose-dependent response observed .
Fibromyalgia StudyFibromyalgiaPhase II, randomizedSignificant improvements in pain scores and sleep quality reported .

Long-term Use and Safety

Mirogabalin has undergone extensive safety evaluations across multiple trials. In long-term studies, the compound has shown a consistent safety profile with low incidence of serious adverse effects. Most reported side effects were mild and manageable, making it a promising candidate for chronic pain management .

作用機序

ミロガバリンは、電位依存性カルシウムチャネルのα2δサブユニットに結合することで作用を発揮します。 この結合は神経伝達物質の放出を阻害し、それにより神経の興奮性と疼痛伝達を低下させます ミロガバリンが他のガバペンチン系薬剤よりも高い効力を発揮するのは、α2δ-1サブユニットからの解離速度が遅いからです .

類似の化合物との比較

類似の化合物

ミロガバリンの独自性

ミロガバリンの独自性は、電位依存性カルシウムチャネルのα2δ-1サブユニットに対する高い結合親和性と遅い解離速度にあります。 これにより、ガバペンチンやプレガバリンと比較して、より強い鎮痛効果と副作用の発生率の低下につながります .

生化学分析

Biochemical Properties

Mirogabalin plays a significant role in biochemical reactions by interacting with the α2δ subunits of voltage-gated calcium channels . These interactions inhibit calcium influx into neurons, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P . This inhibition is crucial for its analgesic properties, as it helps in modulating pain signals.

Cellular Effects

Mirogabalin influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by inhibiting calcium influx, which in turn affects neurotransmitter release . This modulation can lead to changes in gene expression and cellular metabolism, contributing to its analgesic effects . Additionally, mirogabalin has been shown to enhance the expression of antinociceptive factors like IL-10 and IL-18BP, while reducing pronociceptive substances such as substance P .

Molecular Mechanism

At the molecular level, mirogabalin exerts its effects by binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels . This binding inhibits calcium influx, reducing the release of excitatory neurotransmitters . The selective binding and slower dissociation rate of mirogabalin for the α2δ-1 subunit contribute to its strong analgesic effects and lower incidence of adverse effects compared to other gabapentinoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mirogabalin have been observed to change over time. Studies have shown that mirogabalin is rapidly absorbed and eliminated, with a half-life of approximately 2.57 to 3.08 hours . Long-term studies indicate that mirogabalin maintains its analgesic effects without significant accumulation in the body . Additionally, mirogabalin has been shown to be stable and effective over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of mirogabalin vary with different dosages in animal models. Studies have demonstrated that higher doses of mirogabalin (15, 20, and 30 mg/day) result in significant reductions in pain scores compared to lower doses . Higher doses are also associated with an increased incidence of adverse effects such as dizziness and somnolence . These findings suggest a dose-dependent relationship between mirogabalin’s efficacy and its side effects.

Metabolic Pathways

Mirogabalin is primarily metabolized through glucuronidation at the amine and carboxylic acid moieties . The main metabolites include mirogabalin N-glucuronide and a lactam form of mirogabalin . These metabolites are excreted primarily through urine, indicating renal secretion as a key pathway for mirogabalin clearance .

Transport and Distribution

Mirogabalin is rapidly absorbed and distributed within the body, with a mean apparent volume of distribution of 64-88 liters . It is 23-26% bound to human plasma proteins, which facilitates its transport within the bloodstream . The majority of mirogabalin is excreted unchanged in the urine, highlighting its efficient renal clearance .

Subcellular Localization

Mirogabalin’s subcellular localization is primarily within neurons, where it binds to the α2δ subunits of voltage-gated calcium channels . This binding occurs predominantly in areas of the nervous system involved in pain transmission and processing . The specific targeting of these subunits is crucial for mirogabalin’s analgesic effects, as it modulates calcium influx and neurotransmitter release at the subcellular level .

準備方法

合成経路と反応条件

ラセミ体ミロガバリンを調製するための新しい方法は、3-エチルビシクロ[3.2.0]ヘプト-3-エン-6-オンを原料として用います。この化合物は、シアノ酢酸とアンモニア水と反応してアンモニウム塩を生成し、それを硫酸で加熱することによりジアセテート化合物を生成します。ジアセテート化合物は尿素と反応してイミド化合物を生成し、ホフマン分解によりラセミ体ミロガバリン塩酸塩が生成されます。 この化合物はその後、光学分割剤を通過させてミロガバリンを得ます .

工業生産方法

ミロガバリンの工業生産は、高収率と高純度を確保するために反応条件を最適化した、同様の合成経路を用います。 このプロセスでは、高毒性試薬の使用を避け、大規模生産に適しています .

化学反応の分析

反応の種類

ミロガバリンは、以下を含むいくつかの種類の化学反応を起こします。

    酸化: ミロガバリンは、アミンとカルボン酸の部位で酸化される可能性があります。

    還元: 還元反応は、ミロガバリンの二環系構造を修飾するために使用できます。

    置換: 置換反応は、エチル基または二環系で起こる可能性があります。

一般的な試薬と条件

ミロガバリンの反応で使用される一般的な試薬には、硫酸、尿素、シアノ酢酸が含まれます。 反応条件は、通常、加熱と水や有機溶媒などの溶媒の使用を伴います .

主要な生成物

ミロガバリンの反応から生成される主な生成物には、塩酸塩と、酸化、還元、置換反応によって生成されたさまざまな誘導体が含まれます .

類似化合物との比較

Similar Compounds

Uniqueness of Mirogabalin

Mirogabalin’s uniqueness lies in its higher binding affinity and slower dissociation rate from the α2δ-1 subunit of voltage-gated calcium channels. This results in stronger analgesic effects and a lower incidence of adverse effects compared to gabapentin and pregabalin .

生物活性

Mirogabalin, a novel selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), has emerged as a significant therapeutic agent for neuropathic pain. This article explores the biological activity of mirogabalin, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Mirogabalin binds selectively to the α2δ-1 and α2δ-2 subunits of VGCCs, which are implicated in pain signaling pathways. Compared to pregabalin, mirogabalin demonstrates a longer dissociation half-life from these subunits—11.1 hours for α2δ-1 and 2.4 hours for α2δ-2—indicating a potentially enhanced analgesic effect and a different safety profile due to its prolonged action .

Pharmacokinetics

Mirogabalin exhibits favorable pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentration (CmaxC_{max}) reached within 1 hour post-administration.
  • Half-life : Mean elimination half-lives range from 2.96 to 4.94 hours depending on the dosage and patient characteristics .
  • Excretion : Approximately 61% to 72% of the drug is excreted unchanged via renal pathways, with minimal hepatic metabolism .

Table 1: Pharmacokinetic Profile of Mirogabalin

ParameterValue
CmaxC_{max}~1 hour
Half-life2.96 - 4.94 hours
Renal clearance10.4 - 12.4 L/h
Percentage excreted unchanged61% - 72%

Clinical Efficacy

Clinical trials have demonstrated the efficacy of mirogabalin in managing diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). A notable phase III study showed that patients receiving mirogabalin at doses of 30 mg/day experienced significant pain relief compared to those on placebo.

Case Study: Efficacy in DPNP

In a double-blind, placebo-controlled trial involving Asian patients with DPNP, participants were randomized to receive either mirogabalin (15, 20, or 30 mg/day) or placebo over 14 weeks. Results indicated:

  • Pain Score Reduction : The least squares mean change in average daily pain score was significantly greater in the mirogabalin groups compared to placebo:
    • Placebo: -1.31
    • Mirogabalin 15 mg: -1.34
    • Mirogabalin 20 mg: -1.47
    • Mirogabalin 30 mg: -1.81 (P = 0.0027) .

Table 2: Pain Relief Outcomes in DPNP Study

Treatment GroupAverage Daily Pain Score ChangeStatistical Significance
Placebo-1.31
Mirogabalin 15 mg-1.34Not significant
Mirogabalin 20 mg-1.47Not significant
Mirogabalin 30 mg-1.81P = 0.0027

Safety Profile

Mirogabalin is generally well tolerated with manageable adverse effects primarily including somnolence, dizziness, and peripheral edema. In long-term studies, the incidence of treatment-emergent adverse events (TEAEs) was reported at approximately 91%, with most being mild to moderate in severity .

Table 3: Common Adverse Events Reported

Adverse EventIncidence (%)
Nasopharyngitis27.1
Somnolence9.3
Peripheral Edema11.2
Weight Increase7.9

特性

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBQORVNHOIASH-CKYFFXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032301
Record name Mirogabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138245-13-2
Record name Mirogabalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirogabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirogabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIROGABALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Tert-butyl [3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate (1.09 g, 4.71 mmol) was dissolved in ethanol (10 mL) and water (5 mL). To the solution, iron powder (1.32 g, 23.5 mmol) and ammonium chloride (249.6 mg, 4.71 mmol) were added, and the mixture was stirred for 2 hours under heating to reflux. The mixture was allowed to cool, then diluted with saturated saline, a saturated aqueous solution of sodium bicarbonate, and ethyl acetate, and filtered through Celite to remove insoluble matter. The filtrate was separated into organic and aqueous layers. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. To the residue, a 4 N solution of hydrochloric acid in ethyl acetate (20 mL) was added, and the mixture was stirred at room temperature for 1 hour. Then, the solvent was distilled off under reduced pressure. The residue was suspended in dichloromethane. To the suspension, triethylamine was added dropwise, and the resulting powder was collected by filtration, then washed with dichloromethane, and then dried to obtain the compound of interest as a white powder (425.1 mg, 43%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
249.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.32 g
Type
catalyst
Reaction Step Three
Yield
43%
Customer
Q & A

Q1: What is the primary mechanism of action of Mirogabalin?

A1: Mirogabalin exerts its analgesic effects by selectively binding to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the central nervous system (CNS). [, , , , , ] This binding reduces calcium influx at nerve terminals, subsequently decreasing the release of several neurotransmitters involved in pain transmission. []

Q2: Does Mirogabalin exhibit selectivity for specific α2δ subunits?

A2: While Mirogabalin binds potently to both α2δ-1 and α2δ-2 subunits, it demonstrates a slower dissociation rate from α2δ-1 compared to α2δ-2. [, , ] This preferential binding to α2δ-1 is thought to contribute to its enhanced analgesic effects and potentially a wider safety margin compared to other gabapentinoids. [, ] Studies in mutant mice further support the role of α2δ-1 in mediating the analgesic effects of Mirogabalin. []

Q3: What is the molecular formula and weight of Mirogabalin?

A3: The molecular formula of Mirogabalin is C17H25NO2, and its molecular weight is 275.39 g/mol. [, ]

Q4: How is Mirogabalin absorbed and eliminated from the body?

A4: Mirogabalin is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 1 hour. [, ] It is primarily eliminated unchanged through urinary excretion, with 61-72% of the administered dose recovered in urine. [, ]

Q5: Does food intake affect the bioavailability of Mirogabalin?

A5: Bioavailability of a single 15 mg dose of Mirogabalin was comparable under fasting and fed (high-fat meal) conditions, suggesting it can be taken without food restrictions. []

Q6: What are the primary metabolic pathways of Mirogabalin?

A6: Mirogabalin undergoes limited metabolism. The primary metabolic pathway involves glucuronidation at the amine and carboxylic acid moieties. [, ] Minor metabolites detected in plasma, urine, and feces include A204-4455 (lactam form), Mirogabalin N-glucuronide, and O-glucuronide of oxidized A204-4455. [, ]

Q7: Does renal impairment affect Mirogabalin exposure?

A7: Yes, renal impairment significantly affects Mirogabalin exposure. As renal function declines, total clearance of Mirogabalin decreases, leading to increased plasma concentrations. [, ] Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid potential toxicity. [, ]

Q8: Which transporters are involved in the renal secretion of Mirogabalin?

A8: Mirogabalin utilizes several transporters for renal secretion, including organic anion transporters (OAT1 and OAT3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion proteins (MATE1 and/or MATE2-K). [, ] Cimetidine, an inhibitor of these transporters, has been shown to decrease the renal clearance of Mirogabalin in humans. []

Q9: What types of pain has Mirogabalin been investigated for in preclinical and clinical studies?

A9: Mirogabalin has demonstrated efficacy in preclinical models of both peripheral and central neuropathic pain, including models of diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury. [, , , , , , , ] Clinical trials have primarily focused on its use in diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ]

Q10: How does the efficacy of Mirogabalin compare to other gabapentinoids, such as Pregabalin?

A10: In preclinical models, Mirogabalin displayed more potent and longer-lasting analgesic effects compared to Pregabalin. [] Additionally, it exhibited a wider safety margin for CNS-related side effects. [] While clinical trials have shown Mirogabalin to be effective in treating neuropathic pain, direct head-to-head comparisons with Pregabalin have yielded mixed results. [, , ]

Q11: What is the clinical evidence supporting the use of Mirogabalin in patients with neuropathic pain?

A11: Several Phase III clinical trials have demonstrated the efficacy and safety of Mirogabalin in treating neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ] These trials have shown significant reductions in pain scores and improvements in sleep quality compared to placebo. [, , , ]

Q12: Are there any emerging therapeutic applications for Mirogabalin beyond neuropathic pain?

A12: While primarily studied for neuropathic pain, research suggests potential benefits of Mirogabalin in other conditions. Preclinical studies indicate it may alleviate hyperalgesia and chronic ocular pain in dry eye disease models. [] Additionally, there are preliminary findings suggesting potential benefits in treating chemotherapy-induced peripheral neuropathy. [, ]

Q13: What is known about the abuse potential of Mirogabalin?

A13: Studies in recreational polydrug users indicate that Mirogabalin, at therapeutic doses, has a lower potential for abuse compared to diazepam and pregabalin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。